molecular formula C10H17BrO2 B13307057 3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane

3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane

Katalognummer: B13307057
Molekulargewicht: 249.14 g/mol
InChI-Schlüssel: GDGJAZISLFTFJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.14 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further connected to an oxetane ring through an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane typically involves the reaction of 1-(bromomethyl)cyclohexanol with oxetane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified through distillation or recrystallization to remove any impurities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane is unique due to the presence of both a cyclohexyl ring and an oxetane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H17BrO2

Molekulargewicht

249.14 g/mol

IUPAC-Name

3-[1-(bromomethyl)cyclohexyl]oxyoxetane

InChI

InChI=1S/C10H17BrO2/c11-8-10(4-2-1-3-5-10)13-9-6-12-7-9/h9H,1-8H2

InChI-Schlüssel

GDGJAZISLFTFJZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CBr)OC2COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.